

3-(4-Chlorophenoxy)azetidine solubility data

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

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An In-depth Technical Guide to the Solubility Profile of **3-(4-Chlorophenoxy)azetidine**

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates, including enhanced solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of **3-(4-Chlorophenoxy)azetidine**, a molecule of interest for researchers and drug development professionals. Due to the scarcity of publicly available solubility data for this specific compound, this document focuses on delivering robust, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for both solubility assessment and analytical quantification, and outline essential safety precautions. This guide is designed to equip scientists with the practical knowledge required to accurately characterize this compound and leverage its potential in drug discovery pipelines.

Introduction: The Strategic Importance of the Azetidine Moiety

In the landscape of drug discovery, the four-membered nitrogen-containing heterocycle known as azetidine has emerged as a "privileged" structural motif.[2] Its incorporation into molecular frameworks is a strategic decision aimed at optimizing pharmacokinetic profiles. The inherent

ring strain and sp³-rich character of the azetidine ring can lead to improved aqueous solubility, greater metabolic stability, and favorable receptor binding interactions when compared to more conventional ring systems.[1] These attributes make azetidine derivatives, such as **3-(4-Chlorophenoxy)azetidine**, highly attractive for development.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its advancement. Solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides the essential tools to precisely characterize the solubility of **3-(4-Chlorophenoxy)azetidine**.

Figure 1: Chemical Structure of **3-(4-Chlorophenoxy)azetidine**

Caption: Structure of **3-(4-Chlorophenoxy)azetidine**.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is crucial. The following table summarizes key identifiers and computed physicochemical properties for **3-(4-Chlorophenoxy)azetidine**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO	[3]
Molecular Weight	183.63 g/mol	[3]
Monoisotopic Mass	183.04509 Da	[3]
XLogP3-AA (Predicted)	1.9	[3]
InChI Key	LQKDDYJEXTWRLZ- UHFFFAOYSA-N	[3]
SMILES	C1C(CN1)OC2=CC=C(C=C2) Cl	[3]

Aqueous and Solvent Solubility Profile: Context and Expectations

Direct, experimentally determined solubility data for **3-(4-Chlorophenoxy)azetidine** is not readily available in the public domain. However, we can infer a likely solubility profile by examining related structures and the contributions of its constituent moieties. The azetidine ring is expected to enhance aqueous solubility, while the 4-chlorophenoxy group is hydrophobic and will detract from it. The interplay between these two features governs the overall solubility.

For context, the table below presents solubility data for structurally related compounds.

Compound	Structure	Solvent	Temperature (°C)	Solubility	Source
Azetidine	C ₃ H ₇ N	Water	25	Miscible	[4][5]
3-Phenoxyazetidine	C ₉ H ₁₁ NO	Water	25	0.96 g/L	[6]

The replacement of saturated heterocyclic rings with azetidine analogues has been shown to have a substrate-dependent effect on water solubility, in some cases increasing it and in others decreasing it.[7] Given that 3-Phenoxyazetidine has a reported water solubility of 0.96 g/L, it is reasonable to hypothesize that **3-(4-Chlorophenoxy)azetidine** will exhibit solubility in a similar range, perhaps slightly lower due to the presence of the chloro-substituent.

Experimental Protocol for Thermodynamic Solubility Determination

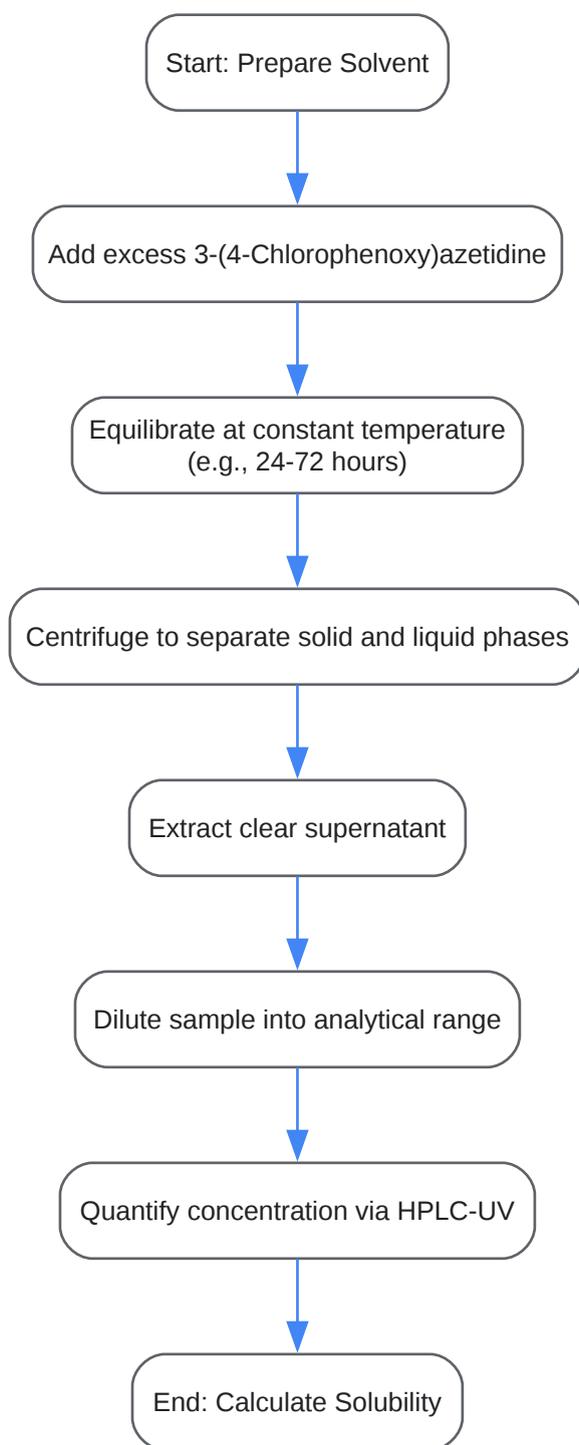
The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the solid state and the solution, providing a reliable and reproducible measurement.

Step-by-Step Methodology

- Preparation of Solvent System: Prepare the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). Ensure the solvent is degassed to prevent bubble formation during the experiment.

- **Addition of Excess Compound:** Add an excess amount of **3-(4-Chlorophenoxy)azetidine** to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
- **Equilibration:** Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many pharmaceutical compounds, 24 to 48 hours is sufficient, but this should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.
- **Sample Extraction and Dilution:** Carefully extract a precise volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Immediately dilute the sample with a known volume of a suitable solvent (e.g., the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method, as described in the following section.

Workflow Diagram: Shake-Flask Solubility Determination



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Caption: Workflow for the shake-flask solubility assay.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for quantifying small molecules in solution.[8]

Rationale for Method Selection

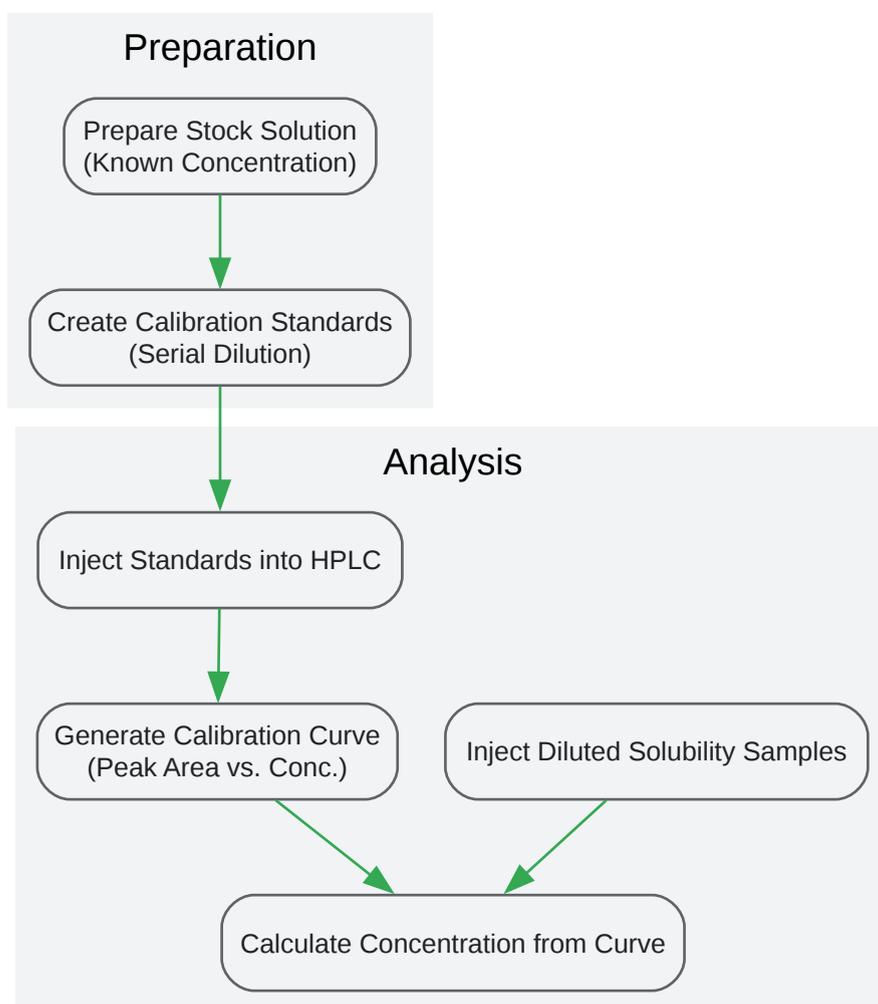
- **Specificity:** HPLC provides excellent separation of the analyte from potential impurities or excipients.
- **Sensitivity:** UV detection is typically sensitive enough for solubility measurements in the $\mu\text{g/mL}$ to mg/mL range.
- **Robustness:** The method is highly reproducible when properly validated.

Step-by-Step Protocol for HPLC Analysis

- **Instrument Preparation:**
 - **HPLC System:** A standard HPLC system with a pump, autosampler, column oven, and UV detector.
 - **Column:** A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is a good starting point due to the predicted moderate lipophilicity (XlogP \sim 1.9) of the analyte.
 - **Mobile Phase:** A mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. Start with an isocratic method (e.g., 50:50 ACN:Water) and optimize for best peak shape and retention time.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C to ensure reproducibility.
 - **Detection Wavelength:** Determine the λ_{max} of **3-(4-Chlorophenoxy)azetidide** by scanning a dilute solution with a UV-Vis spectrophotometer. The chromophore (chlorophenoxy group) should provide strong UV absorbance.
- **Preparation of Standards:**

- Prepare a stock solution of **3-(4-Chlorophenoxy)azetidine** of known concentration in the mobile phase.
- Perform a serial dilution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.
- Calibration Curve Construction:
 - Inject the calibration standards in triplicate.
 - Plot the peak area from the UV detector versus the known concentration of each standard.
 - Perform a linear regression on the data. The calibration curve must have a coefficient of determination (R^2) ≥ 0.995 for the assay to be considered valid.
- Sample Analysis:
 - Inject the diluted samples from the solubility experiment.
 - Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample based on its measured peak area.
- Final Calculation:
 - Multiply the calculated concentration by the dilution factor used in Step 5 of the solubility protocol to determine the final solubility of **3-(4-Chlorophenoxy)azetidine** in the original solvent. Report the result in mg/mL or $\mu\text{g/mL}$.

Workflow Diagram: HPLC-UV Quantification



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Caption: General workflow for analytical quantification.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **3-(4-Chlorophenoxy)azetidine** was not found, data from the closely related compound 3-(2,4-Dichlorophenoxy)azetidine indicates potential hazards.[9] Researchers should handle this compound with appropriate care.

Potential Hazards (Inferred from Analogues):

- H302: Harmful if swallowed.[9]
- H315: Causes skin irritation.[9]

- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[9]

Recommended Handling Procedures:

Precaution	Specification	Rationale
Engineering Controls	Use only in a well-ventilated area, preferably within a certified chemical fume hood.	To prevent inhalation of dust or vapors.[9]
Personal Protective Equipment (PPE)		
Eye/Face Protection	Wear chemical safety goggles or a face shield.	To prevent eye contact and serious irritation.[9][10]
Skin Protection	Wear impervious gloves (e.g., nitrile) and a lab coat.	To prevent skin irritation upon contact.[9]
Respiratory Protection	Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable.	To prevent respiratory tract irritation.
Handling Practices	Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]	Standard good laboratory practice to minimize exposure.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.	To maintain compound integrity and prevent release.

Conclusion

3-(4-Chlorophenoxy)azetidine represents a class of compounds with significant potential in drug discovery, largely due to the favorable properties imparted by the azetidine ring. While

direct solubility data remains to be published, this guide provides the necessary framework for its accurate and reliable determination. By combining the robust shake-flask method for achieving thermodynamic equilibrium with a precise HPLC-UV method for quantification, researchers can confidently generate the high-quality solubility data needed to inform formulation, guide preclinical studies, and ultimately unlock the therapeutic potential of this promising molecule.

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